A Comprehensive Technical Guide to the Synthesis and Characterization of Cyclotetradecane
A Comprehensive Technical Guide to the Synthesis and Characterization of Cyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotetradecane, a 14-membered saturated macrocyclic alkane with the chemical formula C₁₄H₂₈, serves as a fundamental scaffold in the expansive field of macrocyclic chemistry. Its unique conformational properties and the ability to be functionalized make it a molecule of interest in various scientific domains, including materials science and drug discovery. In the pharmaceutical industry, macrocycles are increasingly recognized for their potential to address challenging biological targets, such as protein-protein interactions. Cyclotetradecane and its derivatives are being explored for their capacity to enhance the pharmacokinetic properties of therapeutic agents, including improved stability and cell permeability. This guide provides an in-depth overview of the synthesis and characterization of the cyclotetradecane core, offering detailed experimental protocols and data for researchers in the field.
Physicochemical Properties of Cyclotetradecane
A clear understanding of the fundamental physicochemical properties of cyclotetradecane is essential for its application and derivatization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈ | [1] |
| Molecular Weight | 196.37 g/mol | [2][] |
| Melting Point | 54-56.2 °C | [2] |
| Boiling Point | 280.00 to 281.00 °C @ 760.00 mm Hg (est.) | [4] |
| Density | 0.790±0.06 g/cm³ | [][5] |
| logP (o/w) | 7.379 (est) | [4] |
| Appearance | Solid | [2] |
| CAS Number | 295-17-0 | [1] |
Synthesis of Cyclotetradecane
The synthesis of macrocycles like cyclotetradecane presents a challenge in favoring intramolecular cyclization over intermolecular polymerization. Several strategies have been developed to achieve efficient ring closure.
Acyloin Condensation of Dicarboxylic Esters
A classic and effective method for the formation of large rings is the intramolecular acyloin condensation of long-chain dicarboxylic acid esters.[1][6][7] This reductive coupling of two ester groups is typically performed using metallic sodium in an aprotic solvent under high-dilution conditions to promote the formation of the macrocycle.[1][6]
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a high-speed stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is thoroughly dried and flushed with an inert gas (e.g., argon or nitrogen).
-
Reaction Mixture: A suspension of finely dispersed sodium metal in a high-boiling, aprotic solvent such as xylene or toluene (B28343) is prepared in the reaction flask.
-
Substrate Addition: A solution of a 1,14-dicarboxylic acid ester (e.g., diethyl tetradecanedioate) in the same solvent is added dropwise to the stirred sodium suspension over an extended period (e.g., 24-48 hours) while maintaining the reaction mixture at reflux. The slow addition under high-dilution conditions is crucial to favor intramolecular cyclization.
-
Reaction Work-up: After the addition is complete, the reaction mixture is cooled, and the excess sodium is carefully quenched with a proton source, such as methanol, followed by the addition of water.
-
Isolation of Acyloin: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude cyclic acyloin (2-hydroxycyclotetradecanone).
-
Reduction to Cyclotetradecane: The resulting acyloin is then reduced to cyclotetradecane. A common method is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
-
Purification: The final product, cyclotetradecane, is purified by recrystallization or sublimation.
Catalytic Hydrogenation of 1,8-Cyclotetradecadiyne (B73490)
Another synthetic route involves the catalytic hydrogenation of a cyclic diyne precursor. This method can be advantageous as the rigid diyne precursor can facilitate the cyclization step.
Experimental Protocol:
-
Precursor Synthesis: 1,8-Cyclotetradecadiyne is synthesized through the cyclization of a suitable linear precursor.
-
Hydrogenation Setup: The 1,8-cyclotetradecadiyne is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.[8]
-
Hydrogenation Reaction: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) until the theoretical amount of hydrogen has been consumed.[9]
-
Catalyst Removal: The reaction mixture is filtered to remove the catalyst.
-
Purification: The solvent is removed under reduced pressure, and the resulting cyclotetradecane is purified by recrystallization.
Characterization of Cyclotetradecane
The structural elucidation and purity assessment of synthesized cyclotetradecane are performed using a combination of spectroscopic techniques.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of cyclotetradecane.[1] Due to the molecule's high symmetry, the NMR spectra are relatively simple.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~1.4 (broad singlet) | s | Methylene protons (-CH₂-) |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~27 | Methylene carbons (-CH₂-) |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A small amount of the purified cyclotetradecane is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The obtained free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the types of chemical bonds present in a molecule. For cyclotetradecane, the spectrum is characteristic of a saturated hydrocarbon.
IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type |
| 2920-2850 | C-H stretch (alkane) |
| 1465 | -CH₂- scissoring |
| 720 | -CH₂- rocking |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A thin film of the molten sample can be prepared between two salt plates (e.g., NaCl or KBr), or the solid can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: A background spectrum is recorded, followed by the spectrum of the sample.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Mass Spectrometry Data
| m/z | Interpretation |
| 196 | Molecular ion (M⁺) |
| Fragments | A series of peaks corresponding to the loss of alkyl fragments (e.g., C₂H₅, C₃H₇, etc.) |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, commonly using electron impact (EI) or chemical ionization (CI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.[10]
Applications in Drug Development
While cyclotetradecane itself is a simple hydrocarbon, its derivatives are of significant interest in medicinal chemistry. The introduction of heteroatoms, such as nitrogen, into the macrocyclic ring leads to the formation of polyamine ligands like cyclam (1,4,8,11-tetraazacyclotetradecane). These derivatives exhibit remarkable chelating properties and are used in various biomedical applications, including as components of MRI contrast agents and radiopharmaceuticals.[1] The cyclotetradecane scaffold provides a pre-organized and conformationally defined framework for the design of novel therapeutic agents and drug delivery systems.[1][]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of cyclotetradecane. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of macrocyclic compounds for applications in drug discovery and development. The straightforward nature of the cyclotetradecane core, combined with the potential for diverse functionalization, ensures its continued relevance in the advancement of medicinal chemistry.
References
- 1. Cyclotetradecane | 295-17-0 | Benchchem [benchchem.com]
- 2. Cyclotetradecane | C14H28 | CID 67524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cyclotetradecane, 295-17-0 [thegoodscentscompany.com]
- 5. Cyclotetradecane - Wikipedia [en.wikipedia.org]
- 6. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 7. bspublications.net [bspublications.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pure.tue.nl [pure.tue.nl]
- 10. benchchem.com [benchchem.com]
